molecular formula C27H29BrN2O4 B14922857 N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B14922857
M. Wt: 525.4 g/mol
InChI Key: CTLVNHMUWUDFMJ-WKULSOCRSA-N
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Description

N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by multiple functional groups, including bromobenzyl, methoxyphenyl, and isopropylphenoxy moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the hydrazide: Starting with the appropriate acyl hydrazide, react it with the corresponding aldehyde or ketone under acidic or basic conditions to form the hydrazone.

    Etherification: Introduce the bromobenzyl and methoxyphenyl groups through nucleophilic substitution reactions.

    Final coupling: Combine the intermediate products under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy and isopropyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrazines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals.

    Materials Science: In the synthesis of novel polymers or materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE: can be compared with other hydrazone derivatives, such as:

Uniqueness

The uniqueness of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H29BrN2O4

Molecular Weight

525.4 g/mol

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C27H29BrN2O4/c1-18(2)24-10-8-19(3)12-26(24)34-17-27(31)30-29-15-21-14-23(32-4)9-11-25(21)33-16-20-6-5-7-22(28)13-20/h5-15,18H,16-17H2,1-4H3,(H,30,31)/b29-15+

InChI Key

CTLVNHMUWUDFMJ-WKULSOCRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br

Origin of Product

United States

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